molecular formula C12H16S B14455035 {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene CAS No. 70856-98-3

{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene

Cat. No.: B14455035
CAS No.: 70856-98-3
M. Wt: 192.32 g/mol
InChI Key: OIKCTJVFXFCOCI-UHFFFAOYSA-N
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Description

{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene typically involves the following steps:

    Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.

    Attachment to the Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation method.

    Introduction of the Ethenyl Group: The final step involves the addition of the ethenyl group to the benzene ring, which can be done through a Heck reaction or similar coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the ethenyl group.

    Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Material Science: Utilized in the production of advanced materials with specific properties.

    Chemical Manufacturing: Employed as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(Butan-2-yl)sulfanyl]ethenyl}benzene involves its interaction with molecular targets through its functional groups. The sulfanyl group can engage in nucleophilic interactions, while the ethenyl group can participate in electrophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {2-[(Butan-2-yl)sulfanyl]ethyl}benzene: Similar structure but with an ethyl group instead of an ethenyl group.

    {2-[(Butan-2-yl)sulfanyl]propyl}benzene: Contains a propyl group instead of an ethenyl group.

Uniqueness

{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene is unique due to the presence of both a sulfanyl group and an ethenyl group on the benzene ring

Properties

CAS No.

70856-98-3

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

2-butan-2-ylsulfanylethenylbenzene

InChI

InChI=1S/C12H16S/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

OIKCTJVFXFCOCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC=CC1=CC=CC=C1

Origin of Product

United States

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